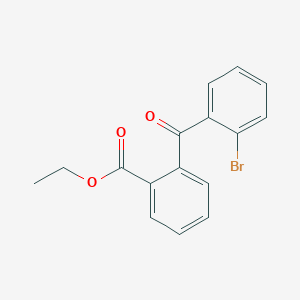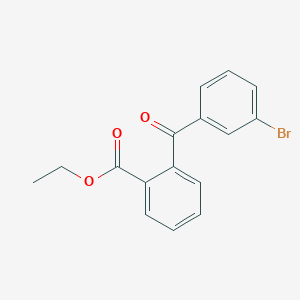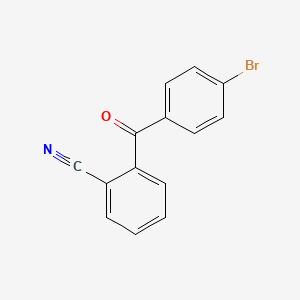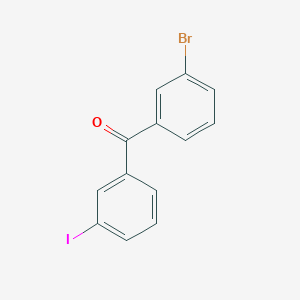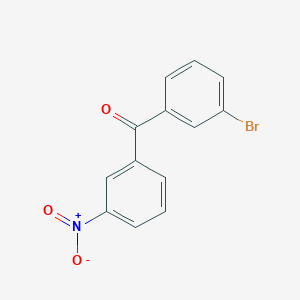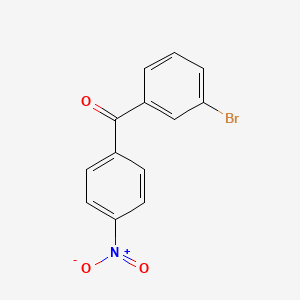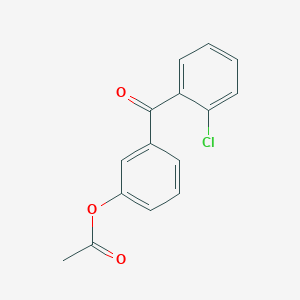
3-乙酰氧基-2'-氯苯甲酮
描述
3-Acetoxy-2’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, where the hydrogen atom at the 3-position of the phenyl ring is replaced by an acetoxy group, and the hydrogen atom at the 2’-position of the benzoyl group is replaced by a chlorine atom
科学研究应用
3-Acetoxy-2’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
Related compounds such as benzodiazepines are known to interact with gamma-aminobutyric acid (gaba) type a receptors
Mode of Action
It’s worth noting that related compounds like benzodiazepines enhance the effect of the neurotransmitter gaba at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Related compounds such as benzodiazepines are known to modulate the inhibitory effect of gaba neurotransmission, which is widespread in the brain .
Result of Action
Benzodiazepines, which are related compounds, are known to cause sedation, reduce anxiety, relax muscles, and induce sleep by enhancing the effect of gaba .
生化分析
Biochemical Properties
3-Acetoxy-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as nucleic acids and proteins .
Additionally, 3-Acetoxy-2’-chlorobenzophenone has been observed to interact with glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics. The interaction with glutathione S-transferase facilitates the conjugation of the compound with glutathione, enhancing its solubility and promoting its excretion from the cell .
Cellular Effects
The effects of 3-Acetoxy-2’-chlorobenzophenone on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). The activation of MAPKs by 3-Acetoxy-2’-chlorobenzophenone can lead to changes in gene expression and cellular metabolism .
Moreover, 3-Acetoxy-2’-chlorobenzophenone has been found to affect the expression of genes involved in oxidative stress response. This compound can induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help protect cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 3-Acetoxy-2’-chlorobenzophenone involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 3-Acetoxy-2’-chlorobenzophenone can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling .
Additionally, 3-Acetoxy-2’-chlorobenzophenone can bind to DNA and form adducts, which can interfere with DNA replication and transcription. This binding can result in mutations and alterations in gene expression, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetoxy-2’-chlorobenzophenone have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 3-Acetoxy-2’-chlorobenzophenone can undergo hydrolysis, leading to the formation of 2’-chlorobenzophenone and acetic acid .
Long-term exposure to 3-Acetoxy-2’-chlorobenzophenone in in vitro studies has shown that it can cause persistent changes in cellular function. These changes include alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 3-Acetoxy-2’-chlorobenzophenone vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between the concentration of 3-Acetoxy-2’-chlorobenzophenone and its biological effects .
High doses of 3-Acetoxy-2’-chlorobenzophenone have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are likely due to the formation of reactive intermediates and the subsequent oxidative stress .
Metabolic Pathways
3-Acetoxy-2’-chlorobenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound undergoes phase I metabolic reactions, including oxidation and hydrolysis, mediated by cytochrome P450 enzymes . These reactions result in the formation of metabolites that are more polar and can be further conjugated with glutathione or glucuronic acid in phase II metabolic reactions .
The conjugation with glutathione or glucuronic acid enhances the solubility of the metabolites, facilitating their excretion from the body. This process helps in reducing the toxicity of 3-Acetoxy-2’-chlorobenzophenone and its metabolites .
Transport and Distribution
The transport and distribution of 3-Acetoxy-2’-chlorobenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated diffusion mechanisms . Once inside the cell, 3-Acetoxy-2’-chlorobenzophenone can bind to intracellular proteins, which can influence its localization and accumulation .
The distribution of 3-Acetoxy-2’-chlorobenzophenone within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. The compound has been found to accumulate in tissues with high lipid content, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 3-Acetoxy-2’-chlorobenzophenone is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, 3-Acetoxy-2’-chlorobenzophenone can interact with various enzymes and proteins, influencing cellular metabolism and signaling pathways .
In the nucleus, 3-Acetoxy-2’-chlorobenzophenone can bind to DNA and affect gene expression. The localization of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-2’-chlorobenzophenone typically involves the acetylation of 2’-chlorobenzophenone. One common method is the reaction of 2’-chlorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-2’-chlorobenzophenone can be scaled up by using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
3-Acetoxy-2’-chlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
相似化合物的比较
Similar Compounds
2-Chlorobenzophenone: A derivative with a chlorine atom at the 2-position of the benzoyl group.
3-Acetoxybenzophenone: A derivative with an acetoxy group at the 3-position of the phenyl ring.
2-Amino-5-chlorobenzophenone: A derivative with an amino group at the 2-position and a chlorine atom at the 5-position of the benzoyl group.
Uniqueness
3-Acetoxy-2’-chlorobenzophenone is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
属性
IUPAC Name |
[3-(2-chlorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLJJUIJGXXVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641629 | |
| Record name | 3-(2-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-51-1 | |
| Record name | 3-(2-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


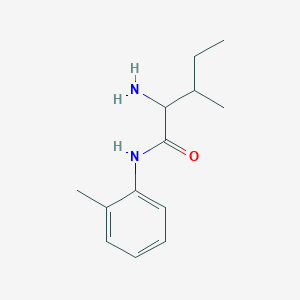

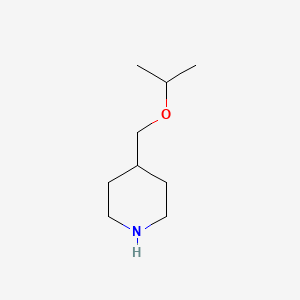
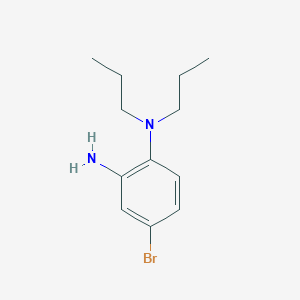

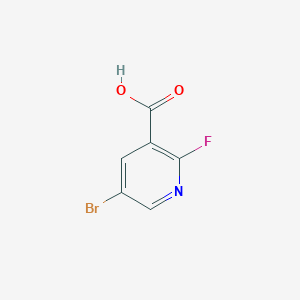
![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)
